molecular formula C12H13F6N3O5 B8020219 6-(azetidin-3-yl)-2-methyl-1H-pyrimidin-4-one;2,2,2-trifluoroacetic acid

6-(azetidin-3-yl)-2-methyl-1H-pyrimidin-4-one;2,2,2-trifluoroacetic acid

Cat. No.: B8020219
M. Wt: 393.24 g/mol
InChI Key: XGIVNZHMUAJIOT-UHFFFAOYSA-N
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Description

6-(azetidin-3-yl)-2-methyl-1H-pyrimidin-4-one;2,2,2-trifluoroacetic acid is a chemical compound with a unique structure and properties that have garnered interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(azetidin-3-yl)-2-methyl-1H-pyrimidin-4-one;2,2,2-trifluoroacetic acid involves several steps, including the use of specific reagents and catalysts. The exact synthetic route and reaction conditions are tailored to achieve high yield and purity. Common methods include:

    Hydrothermal synthesis: This method involves the use of high temperature and pressure to facilitate the reaction.

    Sol-gel process: A technique that involves the transition of a solution system from a liquid “sol” into a solid “gel” phase.

    Impregnation method: This involves the deposition of active components onto a support material.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using advanced techniques to ensure consistency and efficiency. Methods such as continuous flow synthesis and automated batch reactors are employed to meet the demand for this compound.

Chemical Reactions Analysis

Types of Reactions

6-(azetidin-3-yl)-2-methyl-1H-pyrimidin-4-one;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: The addition of hydrogen or the removal of oxygen.

    Substitution: Replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Including sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon or platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound.

Scientific Research Applications

6-(azetidin-3-yl)-2-methyl-1H-pyrimidin-4-one;2,2,2-trifluoroacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of biochemical pathways and molecular interactions.

    Medicine: Investigated for its potential therapeutic effects and drug development.

    Industry: Utilized in the production of advanced materials and nanotechnology.

Mechanism of Action

The mechanism of action of 6-(azetidin-3-yl)-2-methyl-1H-pyrimidin-4-one;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

6-(azetidin-3-yl)-2-methyl-1H-pyrimidin-4-one;2,2,2-trifluoroacetic acid can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

6-(azetidin-3-yl)-2-methyl-1H-pyrimidin-4-one;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O.2C2HF3O2/c1-5-10-7(2-8(12)11-5)6-3-9-4-6;2*3-2(4,5)1(6)7/h2,6,9H,3-4H2,1H3,(H,10,11,12);2*(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGIVNZHMUAJIOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=O)C=C(N1)C2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=O)C=C(N1)C2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F6N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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